Methamphetamine Methyl Carbamate

Description

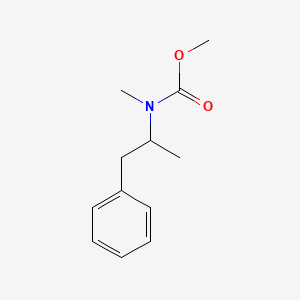

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-10(13(2)12(14)15-3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

CQXYCWVYIOQAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Methamphetamine Methyl Carbamate

Strategies for the Synthesis of Methamphetamine Methyl Carbamate (B1207046)

The synthesis of methamphetamine methyl carbamate, a carbamate derivative of methamphetamine, can be achieved through established chemical reactions. The most direct method involves the use of chloroformate reagents.

Carbamate Formation via Chloroformate Reactions

The formation of carbamates from the reaction of an amine with a chloroformate is a well-established synthetic transformation. wikipedia.org In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate C-N bond.

Specifically, for the synthesis of this compound, methamphetamine acts as the secondary amine nucleophile, and methyl chloroformate serves as the electrophilic reagent. The reaction proceeds as follows:

Reactants : Methamphetamine and Methyl Chloroformate

Product : this compound

Byproduct : Hydrogen Chloride (HCl)

This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion. The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org

This same principle is applied in analytical chemistry for the derivatization of methamphetamine. For instance, 2,2,2-trichloroethyl chloroformate has been used to rapidly derivatize methamphetamine at room temperature, converting it into its corresponding carbamate for gas chromatography-mass spectrometry (GC-MS) analysis. oup.comnih.gov This highlights the practical application of chloroformate reactions with methamphetamine.

Exploration of Alternative Synthetic Routes to this compound

While the reaction with methyl chloroformate is a primary route, other synthetic strategies for carbamate formation could theoretically be applied. These include methods that avoid the use of highly reactive chloroformates. Alternative approaches in organic chemistry for carbamate synthesis include:

Reaction with Di-tert-butyl dicarbonate (Boc Anhydride) : While typically used to form tert-butyl carbamates (Boc-protected amines), variations of this chemistry could be explored. For example, treatment of a phenol with di-tert-butyl dicarbonate in the presence of triethylamine is a known method. nih.gov

Three-Component Coupling : Methods involving the coupling of an amine, carbon dioxide (as a C1 source), and an alkyl halide have been developed for carbamate synthesis. organic-chemistry.org

Curtius Rearrangement : The Curtius rearrangement of an acyl azide can produce an isocyanate, which can then be trapped by an alcohol (in this case, methanol) to form the desired carbamate. organic-chemistry.org

These alternative routes, while established for general carbamate synthesis, would require specific adaptation and optimization for the synthesis of this compound.

This compound as a Precursor in Amphetamine Synthesis Pathways

Carbamates, such as amphetamine methyl carbamate, are recognized as precursors in the synthesis of amphetamines. caymanchem.combertin-bioreagent.com This utility stems from the ability of the carbamate group to be chemically reduced to an N-methyl group.

Reduction Chemistry of Carbamate Intermediates to N-Methylated Amphetamines

The conversion of a carbamate to an N-methylated amine is a key chemical transformation. Several modern reduction methods have been developed that can efficiently achieve this. For example, a magnesium-catalyzed reduction of both linear and cyclic carbamates provides the corresponding N-methyl amines. organic-chemistry.orgnih.gov This method is notable as it allows an N-Boc protected amine to serve as a masked N-methyl precursor. organic-chemistry.org

Another effective protocol uses a bench-stable amidophosphine borane as a reducing agent to convert various carbamates into N-methylated amines. nih.gov These reduction strategies are significant because they offer pathways to N-methylated compounds, like methamphetamine, from carbamate intermediates. The general transformation involves the reduction of the carbonyl group within the carbamate moiety.

| Reducing Agent System | Substrate | Product | Significance |

| Magnesium-catalyzed (MgBu₂) with HBpin | Linear and Cyclic Carbamates | N-Methyl Amines | Sustainable method, allows N-Boc group to be a masked methyl precursor. organic-chemistry.orgnih.gov |

| Amidophosphine Borane | Diverse Carbamates | N-Methylated Amines | Uses a bench-stable reducing agent for effective conversion. nih.gov |

Derivatization Chemistry of Methamphetamine for Analytical Applications

Chemical derivatization is a common and often necessary step in the analysis of drugs like methamphetamine, particularly for chromatographic methods such as GC-MS. jfda-online.com The primary goals of derivatization are to improve the chemical's chromatographic properties, enhance its thermal stability, and improve its detection sensitivity. jfda-online.com

Acylation of the amino group in methamphetamine is a frequent strategy. nih.gov The use of chloroformates to form carbamate derivatives is a well-documented approach. For example, the reaction of amphetamine and methamphetamine with 2,2,2-trichloroethyl chloroformate produces derivatives with excellent properties for GC-MS analysis. oup.comnih.gov The key advantages of this specific derivatization include:

Rapid Reaction : The derivatization can be completed in 10 minutes at room temperature. nih.gov

Diagnostic Mass Spectra : The resulting carbamate derivative produces a diagnostic cluster of peaks in the mass spectrum due to the isotopic effect of the three chlorine atoms, which aids in confident identification. nih.gov

Beyond chloroformates, a variety of other reagents are used to derivatize methamphetamine for analytical purposes.

| Derivatizing Reagent | Analyte(s) | Analytical Method | Purpose/Advantage |

| 2,2,2-Trichloroethyl Chloroformate | Amphetamine, Methamphetamine | GC-MS | Rapid reaction; produces diagnostic isotopic clusters in mass spectra. oup.comnih.gov |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Amphetamines and Cathinones | GC-MS | Found to be the most sensitive among three tested fluorinated anhydrides. nih.govsemanticscholar.org |

| Dansyl Chloride | Methamphetamine, Amphetamine | HPLC-UV, GC-MS | Forms fluorescent derivatives for screening; provides diagnostic molecular ion peaks in GC-MS. oup.com |

| Marfey's Reagent | Amphetamine, Methamphetamine | HPLC | Chiral derivatizing agent used to separate and quantify enantiomers (d- vs. l-isomers). semanticscholar.org |

These methods underscore the importance of derivatization in forensic and clinical analysis, allowing for robust and reliable quantification and identification of methamphetamine in various samples. jfda-online.comnih.gov

Evaluation of Derivatizing Reagents and Optimized Reaction Conditions for Carbamate Formation

The selection of an appropriate derivatizing reagent is paramount for achieving optimal analytical performance. Several chloroformate reagents have been evaluated for the formation of carbamate derivatives of methamphetamine, each presenting distinct advantages in terms of reaction kinetics, derivative stability, and suitability for specific analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Key considerations in the evaluation of these reagents include the reaction conditions required for efficient derivatization, such as temperature and time, and the characteristics of the resulting carbamate derivative. For instance, a rapid derivatization of amphetamine and methamphetamine has been developed using 2,2,2-trichloroethyl chloroformate, which proceeds at room temperature within 10 minutes nih.govoup.com. The resulting 2,2,2-trichloroethyl carbamate derivative offers the advantage of a diagnostic cluster of peaks in its mass spectrum due to the isotopic effect of three chlorine atoms, aiding in its identification nih.govoup.com.

Menthyl chloroformate is another valuable reagent, particularly for the chiral analysis of methamphetamine. Derivatization with (-)-menthyl chloroformate allows for the chromatographic separation of d- and l-methamphetamine stereoisomers, which is crucial for distinguishing between illicitly produced methamphetamine and the l-isomer found in some over-the-counter medications dshs-koeln.de. The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the formation of the diastereomeric carbamates dshs-koeln.de.

While fluorinated anhydrides are also common derivatizing agents for amphetamines, carbamate derivatives are often favored due to their formation at room temperature and relative stability researchgate.net. The use of methyl chloroformate, for instance, allows for a convenient derivatization that can be performed at room temperature, forming the corresponding carbamates ojp.gov. This avoids the need for heating, which is often required for derivatization with fluorinated anhydrides ojp.gov.

The optimized reaction conditions are reagent-dependent. For 2,2,2-trichloroethyl chloroformate, the derivatization is efficient at room temperature and is complete within 10 minutes nih.govoup.com. Similarly, derivatization with methyl chloroformate proceeds effectively at room temperature ojp.gov. For menthyl chloroformate, the reaction involves the addition of the reagent to a buffered urine sample in the presence of pyridine, followed by extraction dshs-koeln.de.

Interactive Data Table: Comparison of Derivatizing Chloroformate Reagents for Methamphetamine

| Derivatizing Reagent | Reaction Temperature | Reaction Time | Key Advantages |

| Methyl Chloroformate | Room Temperature | Not specified, but rapid | Convenient, no heating required, suitable for aqueous conditions ojp.gov |

| Ethyl Chloroformate | Room Temperature | 2 minutes (vortex mixing) | Enables one-step in-matrix derivatization and extraction oup.comresearchgate.net |

| 2,2,2-Trichloroethyl Chloroformate | Room Temperature | 10 minutes | Rapid reaction, produces a derivative with a diagnostic mass spectrum nih.govoup.com |

| (-)-Menthyl Chloroformate | Not specified | 10 minutes (shaking) | Allows for chiral separation of methamphetamine stereoisomers dshs-koeln.de |

Development of In Situ Derivatization Techniques with Chloroformates

Traditional derivatization methods often involve multiple steps, including extraction of the analyte, evaporation of the solvent, and then the derivatization reaction itself, which can be time-consuming and introduce potential sources of error oup.com. To overcome these limitations, in situ derivatization techniques have been developed, where the derivatization reaction occurs directly within the sample matrix.

A significant advancement in this area is the development of a one-step in-matrix derivatization and extraction method using ethyl chloroformate oup.com. In this procedure, the derivatizing reagent and an extraction solvent are added directly to the biological sample, such as oral fluid, at an alkaline pH oup.com. This approach simplifies the sample preparation process by combining extraction and derivatization into a single step, significantly reducing analysis time oup.com. This method has been successfully applied to the analysis of a range of amphetamines and cathinones in oral fluid and has also been adapted for use with whole blood samples followed by automated headspace solid-phase microextraction (HS-SPME) and GC-MS analysis oup.comresearchgate.net.

Similarly, a convenient derivatization method using methyl chloroformate has been reported where the derivatization takes place under aqueous conditions during the extraction process ojp.gov. The relative stability of methyl chloroformate in the presence of water allows for this combined one-step procedure, eliminating the need for an evaporation step and thereby streamlining the analytical workflow ojp.gov. This is a notable advantage over more common methods that utilize fluorinated anhydrides or silylating reagents, which typically require anhydrous conditions and a heating step ojp.gov.

These in situ techniques offer several benefits, including reduced sample handling, elimination of the need for organic solvents in some cases, and the removal of drying steps researchgate.net. The development of these methods represents a significant improvement in the efficiency and practicality of methamphetamine analysis.

Interactive Data Table: In Situ Derivatization Techniques for Methamphetamine with Chloroformates

| Technique | Derivatizing Reagent | Sample Matrix | Key Features |

| One-Step In-Matrix Derivatization and Extraction | Ethyl Chloroformate | Oral Fluid, Whole Blood | Derivatization and extraction occur simultaneously in the sample vial at alkaline pH. Reduces sample handling and analysis time oup.comresearchgate.net. |

| Aqueous In Situ Derivatization | Methyl Chloroformate | Urine | Derivatization occurs directly in the aqueous sample during extraction. No evaporation step is necessary ojp.gov. |

Theoretical and Computational Investigations of Methamphetamine Methyl Carbamate and Analogues

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the molecular-level properties of psychoactive compounds and their derivatives. These computational techniques provide detailed insights into the geometric and electronic features that govern the reactivity and biological interactions of molecules like methamphetamine methyl carbamate (B1207046).

Density Functional Theory (DFT) for Conformational and Electronic Structure Studies of Carbamates

Density Functional Theory (DFT) has become a standard method for investigating the conformational landscape and electronic properties of carbamate derivatives. nih.govmdpi.com By solving the Schrödinger equation within an approximate framework, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic descriptors. nih.gov

Studies on various carbamate compounds have utilized DFT to understand their structure and reactivity. mdpi.commdpi.com For instance, DFT calculations have been employed to optimize the geometries of carbamate pesticides and assign their vibrational spectra. nih.gov The B3LYP hybrid functional combined with basis sets like 6-31G(d,p) has proven effective in yielding results that correlate well with experimental data. nih.gov

A crucial aspect of carbamate chemistry is the resonance of the amide group, which influences the molecule's stability and reactivity. acs.org DFT studies have shown that the rotational barrier of the C–N bond in carbamates is lower than in analogous amides, making them more susceptible to nucleophilic attack. acs.orgnih.gov This is attributed to electronic and steric effects from the additional oxygen atom. acs.org

Furthermore, DFT is instrumental in calculating key electronic descriptors that relate to a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding charge transfer interactions. researchgate.netnih.govresearchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. nih.gov Other important descriptors derived from DFT calculations include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity, all of which contribute to a comprehensive understanding of the electronic nature of carbamate compounds. nih.gov

Table 1: Key Electronic Descriptors Calculated Using DFT for Carbamate Compounds

| Descriptor | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Measures the tendency to become a positive ion. |

| Electron Affinity (A) | The energy released when an electron is added. | Measures the tendency to become a negative ion. |

| Chemical Potential (μ) | The negative of electronegativity. | Describes the escaping tendency of electrons. |

| Hardness (η) | Resistance to change in electron configuration. | A measure of the molecule's stability. |

| Electrophilicity (ω) | A measure of the electrophilic character of a species. | Indicates the ability to accept electrons. |

This table summarizes key electronic descriptors that are commonly calculated using Density Functional Theory to characterize the reactivity of carbamate compounds.

Molecular Dynamics (MD) Simulations of Amphetamine Carbamate Systems and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of amphetamine carbamate systems, revealing how these molecules interact with their environment over time. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, solvation effects, and binding interactions with biological targets. nih.gov

MD simulations have been used to study the binding of methamphetamine and amphetamine to single-chain variable fragments (scFv), which are of interest for developing treatments for methamphetamine abuse. nih.gov These simulations can elucidate the specific interactions between the ligand and the protein's binding pocket, highlighting the roles of individual amino acid residues. nih.gov For example, such studies have shown that specific residues can have significantly different interaction energies with methamphetamine compared to amphetamine, providing a basis for understanding binding affinity and specificity. nih.gov

In the context of carbamates, MD simulations can be used to investigate the stability of different conformers and the dynamics of their interconversion. researchgate.neturegina.ca For instance, simulations of carbamate intermediates in aqueous solutions have revealed the importance of both kinetic and thermodynamic factors in their formation and reactions. researchgate.net These simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions that are crucial for understanding the behavior of these molecules in a biological milieu. uregina.ca The stability of ligand-protein complexes, such as a carbamate inhibitor bound to an enzyme, can also be assessed over simulation time, providing confidence in docking results. researchgate.net

Analysis of Torsional Angles and Conformer Populations in Carbamate Derivatives

The biological activity of flexible molecules like carbamate derivatives is often dependent on their three-dimensional conformation. The analysis of torsional angles and the relative populations of different conformers is therefore essential for understanding their structure-activity relationships. rsc.orgnih.gov

In carbamate derivatives, the planarity of the carbamate group itself is a key feature, but the orientation of the substituents attached to the nitrogen and oxygen atoms can vary. mdpi.com The analysis of torsional angles can reveal the preferred conformations and the degree of flexibility in different parts of the molecule. nih.govmdpi.comnih.gov For example, in a study of a thiazole-containing carbamate, the phenyl ring of the benzyloxycarbonyl group was found to be significantly inclined relative to the main planar core of the molecule. mdpi.com

The populations of different conformers at a given temperature can be estimated using their relative Gibbs free energies, often calculated using quantum chemical methods. rsc.org This information is crucial for understanding which conformations are most likely to be present and biologically active under physiological conditions. Molecular dynamics simulations can also be used to sample the conformational space and determine the populations of different conformer categories based on the distribution of torsional angles over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Carbamate-Modified Amphetamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is valuable in drug discovery for predicting the activity of new, unsynthesized molecules. youtube.com

Selection and Calculation of Molecular Descriptors for Carbamate Compounds

The foundation of any QSAR model is the selection and calculation of molecular descriptors that encode the structural and physicochemical properties of the compounds under study. plos.org For carbamate compounds, a wide range of descriptors can be calculated, falling into several categories:

Quantum Chemical Descriptors: As discussed previously, DFT calculations can provide a wealth of electronic descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.netplos.org These descriptors are crucial for modeling activities that are driven by electronic interactions. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching.

Physicochemical Descriptors: These include properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. researchgate.net

3D Descriptors: These descriptors capture the three-dimensional shape and steric properties of the molecule, such as molecular volume and surface area. researchgate.net

The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and identify the most influential variables. researchgate.net

Development and Validation of Predictive Modeling Methodologies (e.g., PLS Regression, 3D-QSAR)

Once a set of descriptors has been selected, various statistical methods can be used to develop the QSAR model. A common approach is Partial Least Squares (PLS) regression, which is effective at handling datasets with a large number of correlated descriptors. nih.govmdpi.com The goal of PLS is to find a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. youtube.com This typically involves both internal and external validation techniques:

External Validation: The model's ability to predict the activity of new compounds is tested using an external test set of molecules that were not used in the model development. mdpi.com The predictive correlation coefficient (r²_pred) is a key metric for external validation. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that influence activity. mdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of more potent analogues. nih.gov

Table 2: Common Validation Metrics for QSAR Models

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive R² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

This table presents common statistical metrics used to validate the robustness and predictive power of QSAR models.

Molecular Docking Simulations for Ligand-Target Interactions of Carbamate Derivatives

Theoretical and computational chemistry provide powerful tools for investigating the interactions between a ligand, such as a drug molecule, and its biological target at an atomic level. Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This section explores the theoretical basis and findings from molecular docking simulations of methamphetamine analogues, with a particular focus on how the introduction of a carbamate moiety could influence ligand-target interactions. While direct computational studies on methamphetamine methyl carbamate are not extensively available in peer-reviewed literature, analysis of related compounds and principles of medicinal chemistry can provide significant insights.

The primary biological targets for amphetamine-type stimulants are the monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). frontiersin.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. frontiersin.org By inhibiting these transporters, drugs like methamphetamine increase the extracellular concentration of these neurotransmitters. Molecular docking studies have been employed to understand how methamphetamine and its derivatives interact with these transporters and other receptors, such as the dopamine receptor (DR). frontiersin.orgnih.gov

In a computational study investigating the interactions of various amphetamine-related derivatives with the dopamine receptor, molecular docking was used to calculate the binding affinities. nih.govresearchgate.net The results indicated that methamphetamine binds to the active site of the dopamine receptor, and its binding energy was calculated alongside other related compounds. nih.govresearchgate.net

The introduction of a carbamate group (—NHCOO—) into a molecule can significantly alter its physicochemical properties and its interactions with biological targets. nih.gov The carbamate moiety is a versatile structural motif in drug design, often used as a stable bioisostere for amide or ester bonds. nih.govnih.gov It can participate in hydrogen bonding as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially forming strong and specific interactions with amino acid residues within a protein's binding pocket. nih.gov

Computational studies on other neuroactive compounds illustrate how a carbamate functional group can modulate receptor binding. For instance, a detailed computational investigation of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its carbamate adducts at the GluR2 glutamate (B1630785) receptor binding site revealed significant differences in binding stability and affinity. nih.gov Molecular dynamics simulations showed that while BMAA itself was unstable in the binding pocket, its carbamate adducts remained stable, much like the natural agonist, glutamate. nih.gov Furthermore, alchemical free energy calculations, a more rigorous computational method, showed that the beta-carbamate adduct of BMAA has a binding affinity to the GluR2 receptor comparable to that of glutamate itself. nih.gov This suggests that the carbamate form is the likely active species at this receptor. nih.gov

These findings provide a strong rationale for how a carbamate derivative of methamphetamine could interact differently with its targets compared to the parent molecule. The carbamate group could introduce new hydrogen bonding opportunities with residues in the binding sites of the monoamine transporters or dopamine receptors. For example, the S1 primary substrate binding pocket of the serotonin transporter (SERT) has been modeled computationally, and specific amino acid residues that coordinate with ligands have been identified. nih.gov A carbamate moiety on a methamphetamine analogue could form unique hydrogen bonds with these polar residues, potentially altering the binding affinity and selectivity of the compound for different transporters.

Below are data tables summarizing findings from relevant molecular docking studies. Table 1 shows the binding energies of methamphetamine and related compounds to the dopamine receptor as determined by AutoDock Vina software. nih.govresearchgate.net Table 2 summarizes the computational findings from a study on BMAA and its carbamate adducts, illustrating the impact of the carbamate group on receptor binding stability. nih.gov

Table 1: Binding Energies of Methamphetamine and Related Derivatives with the Dopamine Receptor

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Cocaine | -7.9 |

| Methylphenidate | -7.2 |

| MDMA | -6.9 |

| Mephedrone | -6.8 |

| Methamphetamine | -6.7 |

| Cathinone | -6.6 |

| Amphetamine | -6.5 |

This table is based on data from molecular docking studies using AutoDock Vina, as reported in the literature. nih.govresearchgate.net

Table 2: Summary of Computational Findings for BMAA and its Carbamate Adducts at the GluR2 Receptor

| Ligand | Stability in Binding Pocket (100 ns Simulation) | Relative Binding Free Energy (vs. Glutamate) |

|---|---|---|

| Glutamate (Natural Agonist) | Stable | N/A |

| BMAA | Unstable (dissociated in 50% of simulations) | Not Reported as Stable |

| Alpha-Carbamate Adduct | Stable | Not Reported |

| Beta-Carbamate Adduct | Stable | Comparable to Glutamate (-2.77 ± 0.12 kcal/mol difference) |

This table is based on findings from molecular dynamics and alchemical free energy calculations. nih.gov

Forensic Chemical Analysis and Methodological Development for Methamphetamine Carbamates

Method Development for Detection and Identification in Forensic Samples

The detection and identification of methamphetamine carbamates in forensic samples present unique challenges due to the complexity of the matrices in which they are found. nih.govnih.govsigmaaldrich.comglpbio.com Methodological developments have focused on enhancing sensitivity, specificity, and efficiency of analytical techniques. nih.govnih.govsigmaaldrich.com

Forensic samples, such as urine, blood, and environmental residues, are inherently complex, containing numerous compounds that can interfere with the analysis of target analytes. nih.govglpbio.com To address this, various extraction and clean-up strategies are employed prior to instrumental analysis.

Liquid-Liquid Extraction (LLE): This classic technique is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids. For instance, amphetamine and methamphetamine, along with an internal standard, can be extracted from urine using 1-chlorobutane (B31608) after alkalinization of the sample. nih.govoup.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample preparation. It involves passing the liquid sample through a solid adsorbent material that retains the analyte, which is then eluted with a suitable solvent. oup.com This method can effectively remove interfering substances from biological matrices like urine. oup.com

Combined Extraction and Derivatization: Some methods combine the extraction and derivatization steps to streamline the analytical process. For example, methyl chloroformate has been used for the simultaneous extraction and derivatization of amphetamines in urine, forming the corresponding carbamates. nih.gov This approach is advantageous as it can be performed at room temperature and is relatively stable in the presence of water. nih.gov

The choice of extraction method depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical technique to be used.

Derivatization is a key strategy in the forensic analysis of amphetamines, including the formation of methamphetamine methyl carbamate (B1207046). This process involves chemically modifying the analyte to improve its analytical properties for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.govnih.govsigmaaldrich.comd-nb.infocaymanchem.com

The formation of carbamate derivatives offers several advantages:

Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of the analyte, leading to better peak shape and resolution in GC analysis. oup.com

Enhanced Mass Spectrometric Identification: The derivatized molecule often produces more diagnostic ions in the higher mass range, aiding in unambiguous identification. nih.govoup.com For example, the 2,2,2-trichloroethyl carbamate derivative of amphetamine exhibits a characteristic cluster of diagnostic ions due to the isotopic effects of the three chlorine atoms, which significantly aids in its identification. nih.govoup.com

Increased Sensitivity: Derivatization can enhance the detector response, leading to lower limits of detection. For instance, a rapid and sensitive method for analyzing amphetamines in urine using GC with nitrogen-sensitive detection (GC-NPD) involves derivatization with methyl chloroformate to form carbamates. nih.gov

Facilitated Chiral Separation: Derivatization with a chiral reagent can convert enantiomers (mirror-image isomers) into diastereomers, which have different physical properties and can be separated on a non-chiral chromatographic column. d-nb.infonih.gov This is crucial for distinguishing between the different isomers of methamphetamine. d-nb.infonih.gov

Several chloroformate reagents have been utilized for the derivatization of amphetamines, including methyl chloroformate, 2,2,2-trichloroethyl chloroformate, and (-)-menthyl chloroformate. nih.govnih.govoup.comnih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the need for chiral separation or enhanced mass spectral characteristics.

Differentiation of Stereoisomers and Related Amphetamine Derivatives

Methamphetamine exists as two stereoisomers, d-methamphetamine and l-methamphetamine, which have different physiological effects. usdtl.com Therefore, the ability to differentiate between these isomers is of significant legal and forensic importance. dea.gov Furthermore, it is essential to distinguish methamphetamine from other related amphetamine derivatives. uttyler.edu

Various analytical techniques are employed for the chiral separation and differentiation of these compounds:

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatizing Agents: A common approach involves derivatizing the methamphetamine enantiomers with a chiral reagent, such as l-N-trifluoroacetyl-prolyl chloride (L-TPC), to form diastereomers that can be separated on a standard achiral GC column. oup.comnih.gov However, this method can be prone to errors due to impurities in the derivatizing agent and potential racemization of the isomers during analysis. oup.comnih.gov

Chiral Stationary Phase Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (CSP-LC-MS/MS): This technique has proven to be more reliable for the chiral separation of methamphetamine enantiomers. oup.comnih.gov It utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their direct separation without the need for derivatization. oup.comnih.gov This method offers higher accuracy and avoids the issue of racemization seen with GC-MS methods. oup.comnih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations and can be performed without prior derivatization by using chiral additives in the run buffer. dea.gov Dynamic coating of the capillary can achieve baseline resolution of the d- and l-isomers of amphetamine, methamphetamine, and pseudoephedrine. dea.gov

Differential Mobility Spectrometry (DMS) combined with Mass Spectrometry: This innovative approach involves chemical derivatization to form diastereomers, which are then separated by DMS prior to MS analysis. d-nb.info This method can provide rapid separation, with analysis times as short as 1.5 minutes. d-nb.info

These advanced analytical methods allow forensic laboratories to accurately determine the enantiomeric composition of a methamphetamine sample, which can provide valuable information about its origin and synthetic route. dea.gov

Identification of Precursors and Byproducts in Clandestine Synthesis Investigations

The identification of precursors and byproducts in samples seized from clandestine laboratories is crucial for determining the synthetic route used to manufacture methamphetamine. oup.comnih.govunodc.org This information provides valuable intelligence for law enforcement agencies. dea.gov

Illicit methamphetamine synthesis is primarily achieved through two main processes: the reduction of ephedrine (B3423809) or pseudoephedrine and the reductive amination of phenyl-2-propanone (P2P). aafs.org Each method utilizes specific precursors and generates characteristic byproducts.

Ephedrine/Pseudoephedrine Reduction: This method often involves reagents like red phosphorus and hydriodic acid. unodc.org The presence of d-pseudoephedrine and d-methamphetamine in a sample can indicate that the methamphetamine was produced from the reduction of pseudoephedrine. dea.gov

P2P (Leuckart) Route: This route produces a racemic mixture of d- and l-methamphetamine. unodc.org The identification of specific impurities, such as N-formylamphetamine and 4-methyl-5-phenyl pyrimidine, can point to the use of the Leuckart method. unodc.org

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are instrumental in identifying these chemical signatures. ojp.gov CE, for instance, can be used to analyze inorganic anions like iodide, hypophosphite, phosphite, and phosphate, which can help differentiate between various phosphorus-iodine based manufacturing methods. ojp.gov

The comprehensive analysis of precursors and byproducts not only helps in identifying the synthesis route but also in linking different seizures to a common source.

Establishment of Analytical Reference Standards for Methamphetamine Methyl Carbamate

The availability of high-purity analytical reference standards is fundamental for the accurate identification and quantification of controlled substances in forensic laboratories. oup.comnih.govojp.gov this compound is available as an analytical reference standard for research and forensic applications. glpbio.comcaymanchem.com

These reference standards are crucial for:

Method Validation: They are used to validate the accuracy, precision, linearity, and sensitivity of analytical methods. uttyler.edu

Instrument Calibration: Reference standards are used to create calibration curves for the quantitative analysis of this compound in unknown samples. nih.gov

Qualitative Identification: By comparing the retention time and mass spectrum of an unknown sample to that of a certified reference standard, a positive identification can be made. unodc.org

Certified reference materials are produced by accredited suppliers and come with a certificate of analysis that provides detailed information about the compound's identity, purity, and concentration. caymanchem.com The formal name for this compound is N-methyl-N-(1-methyl-2-phenylethyl)-carbamic acid, methyl ester. caymanchem.com

Structure Activity Relationship Sar Studies of Amphetamine Carbamate Derivatives

Conformational Dynamics and Molecular Flexibility of Carbamate (B1207046) Moieties

Detailed conformational analysis of related compounds like amphetamine and methamphetamine has been performed using a combination of experimental techniques, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), and computational methods like density functional theory (DFT) and molecular dynamics (MD). nih.gov These studies reveal that even seemingly simple molecules exist as a mixture of multiple stable conformers in solution. nih.gov For amphetamine, three primary conformers have been identified, while methamphetamine exhibits six. nih.gov The relative population of these conformers is crucial for understanding the molecule's behavior in a physiological environment. nih.gov

The flexibility of the carbamate group itself, along with the rotational freedom around the single bonds in the ethylamine (B1201723) side chain, dictates the molecule's ability to adopt different spatial arrangements. This flexibility allows the molecule to orient itself optimally within a receptor's binding site. The study of the entire conformational space, rather than just a few isolated conformers, is essential for an accurate interpretation of its spectroscopic and biological properties. nih.gov MD simulations, in particular, provide valuable insights into the structural dynamics and the interaction with solvent molecules, which can influence conformational preferences. nih.govresearchgate.net

| Compound | Number of Conformers Identified | Key Methodologies | Significance |

|---|---|---|---|

| Amphetamine | 3 | VCD, ROA, MD Simulations | The relative population of three distinct conformers determines the overall molecular shape in solution. |

| Methamphetamine | 6 | VCD, ROA, MD Simulations | Increased conformational complexity compared to amphetamine, with six conformers contributing to its dynamic structure. |

Impact of Stereochemical Configuration on Molecular Recognition

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is a fundamental factor in molecular recognition by biological systems. Amphetamine and its derivatives possess a chiral center, meaning they exist as two non-superimposable mirror images (enantiomers), typically designated as (S)- and (R)-isomers. drugbank.com This difference in spatial arrangement can lead to significant variations in how each enantiomer interacts with chiral biological targets like receptors and enzymes.

In the development of novel amphetamine derivatives, SAR studies consistently demonstrate that stereochemistry plays a pivotal role in receptor affinity and selectivity. For instance, in a series of amphetamine derivatives designed to target multiple central nervous system receptors, the binding affinities were found to be dependent on the specific structural and stereochemical configurations. nih.gov The introduction of different substituents and linkers to the primary amphetamine scaffold alters the interaction with binding pockets of targets such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov

One study synthesized a series of novel amphetamine derivatives and evaluated their binding affinities for SERT, NET, and the histamine (B1213489) H₃ receptor. nih.gov The results showed that specific substitutions on the phenyl ring and variations in the linker chain length connecting it to another cyclic moiety led to dramatic changes in receptor affinity. Compound 11b from this series, which featured a three-carbon chain linker, displayed a particularly high affinity for all three targeted receptors compared to analogues with shorter or longer linkers. nih.gov This highlights that the precise spatial positioning of key functional groups, governed by the stereochemistry and conformational flexibility, is critical for achieving the desired polypharmacological profile. nih.govnih.gov

| Compound | Linker Length (Carbon Atoms) | H₃ Receptor Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| 11n | 2 | 1021.5 | Moderate | Moderate |

| 11b | 3 | Favorable (High Affinity) | Favorable (High Affinity) | Favorable (High Affinity) |

| 11o | 4 | 835.3 | Moderate | Moderate |

Computational Approaches to SAR Elucidation for Carbamate Derivatives

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules, including amphetamine carbamate derivatives. Methods such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the molecular interactions that are often difficult to study through experimental means alone. frontiersin.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov For amphetamine derivatives, docking studies have been used to create rational binding models, showing how a compound fits into the active sites of targets like SERT, NET, and histamine receptors. nih.govnih.gov These models can identify specific amino acid residues within the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For example, docking simulations have shown that amphetamine derivatives with large aromatic rings can interact with an "aromatic cage" formed by specific tyrosine residues in the active site of monoamine oxidase (MAO). frontiersin.org

MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov This approach allows researchers to assess the stability of the binding pose predicted by docking and to explore the conformational changes that both the ligand and the receptor may undergo upon binding. nih.gov By combining these computational approaches with experimental data, a more comprehensive and predictive SAR model can be developed, guiding the synthesis of new derivatives with improved affinity and selectivity. frontiersin.orgnih.gov

Future Directions and Emerging Research Areas

Innovations in Synthetic Pathways for Carbamate-Based Precursors

The synthesis of carbamate (B1207046) compounds is a well-established area of organic chemistry, but new methodologies are continually being developed to improve efficiency, yield, and access to novel structures. For Methamphetamine Methyl Carbamate, future research could focus on adapting these innovative pathways to generate its precursors or analogs with greater control and for specific applications, such as vaccine development or the creation of analytical standards.

One promising area is the exploration of catalytic systems for dehydrogenative aromatization, which has been shown to produce m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines using a Gold/Cerium oxide catalyst. acs.org Tuning such reaction conditions could offer a novel, one-step synthesis for related amine precursors. acs.org Another approach involves the carbonation of metal amides, a method successfully used for preparing homoleptic carbamato complexes of various metals. mdpi.com Applying this to lithium or sodium salts of amphetamine derivatives could provide a direct route to carbamate precursors.

Furthermore, research into the synthesis of haptens for conjugate vaccines offers valuable insights. For instance, the synthesis of a mercapto-hapten of methamphetamine involved creating an N-Boc protected intermediate, which was then alkylated. nih.gov This multi-step process highlights the potential for developing complex, functionalized precursors that can be used to generate specific antibodies or other biological tools for research.

Table 1: Potential Innovative Synthetic Strategies for Carbamate Precursors

| Synthetic Strategy | Description | Potential Application for this compound | Source |

|---|---|---|---|

| Catalytic Dehydrogenative Aromatization | One-step synthesis of m-phenylenediamine derivatives from cyclohexenone motifs and secondary amines using a Au/CeO₂ catalyst. | Development of novel pathways to functionalized amine precursors for carbamate synthesis. | acs.org |

| Carbonation of Metal Amides | Direct reaction of metal amide complexes with carbon dioxide to form metal carbamates. | A direct and potentially high-yield route to form the carbamate moiety on an amphetamine backbone. | mdpi.com |

| Hapten Synthesis Methodologies | Multi-step synthesis involving protection (e.g., with di-tert-butyl dicarbonate), functionalization, and conjugation to carrier proteins. | Creation of functionalized this compound analogs for immunological research or as specific analytical probes. | nih.gov |

| Heterocycle Synthesis | Building complex molecules incorporating rings like thiazole, with carbamate functionalities for medicinal chemistry applications. | Designing novel carbamate-containing structures with tailored electronic and solubility properties for advanced studies. | mdpi.com |

Advancements in Derivatization Agents for Enhanced Analytical Performance

Derivatization is a key step in the analysis of many compounds, including carbamates, often used to improve their volatility, thermal stability, or detectability for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Future research will likely focus on developing more efficient and sensitive derivatizing agents. For example, 9-xanthydrol has been used for the pre-column derivatization of ethyl carbamate, allowing for highly sensitive analysis by HPLC with fluorimetric detection. researchgate.net Similarly, heptafluorobutyric anhydride (B1165640) (HFBA) has been employed for the derivatization of carbamate pesticides in supercritical fluid carbon dioxide, significantly shortening reaction times compared to organic solvents. nih.gov

The development of novel fluorescent dyes and reagents is another active area. Advances in fluorescence derivatization methods, originally developed for analyzing glycoprotein (B1211001) carbohydrates, could be adapted for carbamates. nih.gov These methods offer the potential for extremely low detection limits. The goal is to create derivatization protocols that are rapid, require simple sample preparation, and produce stable derivatives for robust and reproducible quantification.

Table 2: Comparison of Derivatization Agents for Carbamate Analysis

| Derivatization Agent | Analytical Technique | Advantages | Source |

|---|---|---|---|

| 9-Xanthydrol | HPLC-FLD | Enables highly sensitive fluorimetric detection; used for pre-column derivatization. | researchgate.net |

| Heptafluorobutyric Anhydride (HFBA) | GC-ECD, GC-MS | Excellent sensitivity; reaction is much faster in supercritical CO₂. | nih.gov |

| Dimethyl Sulfate | LC-MS/MS | Used for derivatizing cleaved polycarbamates for sensitive detection. | researchgate.net |

| Advanced Fluorescent Dyes | HPLC-FLD | Potential for very high sensitivity and low detection limits. | nih.gov |

Development of Integrated Multi-Technique Analytical Platforms for Carbamate Analysis

To tackle the complexity of analyzing trace levels of carbamates in various matrices, researchers are moving towards integrated analytical platforms that combine sophisticated sample preparation with powerful detection systems. A significant trend is the coupling of simplified extraction methods with mass spectrometry.

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a prime example of a streamlined sample preparation approach. researchgate.netmdpi.com When combined with an LC-MS/MS QTRAP system, it allows for the efficient quantification and confirmation of multiple carbamate residues simultaneously. mdpi.com Another innovative approach uses molecularly imprinted polymers for solid-phase extraction (MIP-SPE), which offer high selectivity for target analytes, followed by analysis using paper spray ionization mass spectrometry (PSI-MS). nih.gov This combination has shown excellent performance for the analysis of carbamate pesticides in complex samples like maize. nih.gov

For enhanced GC-MS analysis, the use of a temperature-programmable inlet on-column injection has been shown to significantly increase sensitivity for determining methyl derivatives of dithiocarbamates. researchgate.net Future platforms will likely integrate these advanced separation and detection technologies, possibly with automated sample handling and data analysis, to create high-throughput and highly sensitive methods for compounds like this compound. nih.govmdpi.com

Refinement and Application of Advanced Computational Models for Carbamate Chemistry

Computational chemistry is becoming an indispensable tool for predicting the properties, behavior, and interactions of molecules, thereby guiding experimental research. For carbamates, advanced computational models can provide insights that are difficult to obtain through laboratory methods alone.

Molecular dynamics (MD) simulations, for instance, can be used to study the stability of carbamate adducts when bound to biological targets, such as receptors or enzymes. nih.govacs.org By using force fields like GAFF2 and software such as AMBER20, researchers can simulate the dynamic behavior of a ligand like this compound in a binding site, providing a rationale for its potential biological activity. nih.gov

Furthermore, alchemical free energy calculations represent a powerful computational technique to compute the relative binding affinity of different ligands to a target protein. nih.govacs.org These calculations could be used to compare the binding of this compound to that of related molecules, helping to explain structure-activity relationships. Such computational studies can guide the design of new molecules with desired properties, whether for use as analytical standards or as probes for biological systems. acs.org The continued refinement of these models and the increasing power of computing resources will undoubtedly accelerate research in carbamate chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing carbamate derivatives of methamphetamine, and how are reaction conditions optimized?

- Methodological Answer: Carbamate derivatives, such as Methamphetamine Methyl Carbamate, are typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate intermediates are prepared by reacting amines with methyl chloroformate or Boc-protecting agents under inert atmospheres (N₂), using solvents like THF or EtOH, and bases such as NaHCO₃ to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, EtOAc/hexane gradients) . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of amine to pyrimidine), temperature (e.g., reflux in EtOH for nitro reduction), and catalyst selection (e.g., Pd₂(dba)₃ for coupling reactions) .

Q. How can researchers ensure reproducibility in synthesizing methamphetamine-derived carbamates?

- Methodological Answer: Reproducibility requires strict adherence to documented protocols, including precise control of reaction parameters (e.g., 80°C for 12 h in DMAc solvent for iodopyrimidine coupling ), validated purification methods (e.g., TLC monitoring, MS/ESI for intermediate verification ), and batch-specific analytical certifications (e.g., GC with ≤0.45% RSD for methyl carbamate quantification ). Detailed records of reagent sources (e.g., Sigma-Aldrich for trichloroethyl chloroformate ) and spectroscopic data (¹H/¹³C NMR, HRMS) are critical .

Q. What analytical techniques are recommended for characterizing methamphetamine carbamate stability and degradation products?

- Methodological Answer: Stability studies employ HPLC-MS/MS to detect degradation products (e.g., hydrolysis of tert-butyl groups to amines ). Forced degradation under acidic/alkaline conditions identifies novel by-products like methyl ((3S)-4-(sulfonamido)phenyl)carbamate . NIR spectroscopy (1475 nm and 1960 nm bands) monitors carbamate functional groups in situ . GC with electron ionization MS is preferred for quantifying methyl carbamate derivatives, achieving intra-day precision of 0.45% RSD .

Advanced Research Questions

Q. How can stereochemical challenges in methamphetamine carbamate synthesis be addressed?

- Methodological Answer: Diastereomeric separation of intermediates (e.g., tert-butyl (((1S,4S)- and (1R,4R)-methoxycyclohexyl)methyl)carbamates) is achieved via chiral column chromatography or recrystallization . Stereochemical control during cyclohexylamine coupling (e.g., using LHMDS as a base) minimizes racemization . Absolute configuration is confirmed by X-ray crystallography or NOESY NMR .

Q. What strategies mitigate exothermic risks during large-scale carbamate synthesis?

- Methodological Answer: Microreactor technology (e.g., Johnson & Johnson’s modular systems) minimizes hot-spot formation in exothermic reactions like methyl chloroformate amidation . Calorimetric studies guide temperature control (e.g., maintaining ≤100°C for urea-methanol reactions ). Slow reagent addition (e.g., dropwise introduction of Boc₂O at -78°C ) and inert solvents (THF, DCM) enhance safety .

Q. How do researchers resolve contradictions in yield data across carbamate synthesis protocols?

- Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85% for nitro reduction ) are analyzed via sensitivity testing of catalysts (Fe vs. Zn/NH₄Cl ) or solvent polarity (THF vs. DMF ). Comparative kinetic studies (e.g., Arrhenius plots for urea alcoholysis ) and DOE (Design of Experiments) models identify critical variables. Patent claims (e.g., CDTECH’s two-step DMC process ) are validated through independent replication .

Methodological Best Practices

- Safety and Compliance: Follow GHS 1.0 guidelines (CLP classification, H315/H319 hazards) for handling carbamates . Use fume hoods for volatile intermediates (e.g., methyl chloroformate ).

- Data Integrity: Report purity (≥98% by HPLC ), batch-specific certificates , and IR/NMR spectra to meet forensic standards .

- Ethical Use: Adhere to FDA guidelines; carbamates are for research only, not human/animal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.